4-(2,4-Dimethylcyclohexyl)aniline
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Overview
Description
4-(2,4-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with two methyl groups at positions 2 and 4, and an aniline group attached to the cyclohexyl ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group in 4-(2,4-Dimethylcyclohexyl)nitrobenzene can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation is common due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, nitroso compounds, and nitro compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
4-(2,4-Dimethylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also interact with enzymes and receptors, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Aniline: The simplest aromatic amine, used as a starting material for many chemical syntheses.
Cyclohexylamine: A related compound with a cyclohexyl group attached to an amine group.
2,4-Dimethylaniline: Similar in structure but lacks the cyclohexyl ring.
Uniqueness
4-(2,4-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline group, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(2,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-3-8-14(11(2)9-10)12-4-6-13(15)7-5-12/h4-7,10-11,14H,3,8-9,15H2,1-2H3 |
InChI Key |
VTFMSEFFGDZOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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